molecular formula C14H29Cl2N3O B2390720 N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride CAS No. 1172430-39-5

N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride

Cat. No.: B2390720
CAS No.: 1172430-39-5
M. Wt: 326.31
InChI Key: GXTCINYNLNVJAY-UHFFFAOYSA-N
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Description

Chemical Characterization and Structure

Chemical Identity and Properties

N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride is a synthetic organic compound characterized by its molecular formula C₁₄H₂₇N₃O and molecular weight of 253.38 g/mol . Structural features include a piperidine ring substituted with a 3-(piperidin-1-yl)propyl group at the nitrogen atom and a carboxamide functional group at the 4-position.

Property Value Source
CAS Registry Number 926207-12-7
SMILES C1CCN(CC1)CCCNC(=O)C2CCNCC2
InChI InChI=1S/C14H27N3O/c18-14(13-5-8-15-9-6-13)16-7-4-12-17-10-2-1-3-11-17/h13,15H,1-12H2,(H,16,18)
InChIKey DSERYJLMOXIOOG-UHFFFAOYSA-N

The compound is also known by the synonyms N-(3-piperidin-1-ylpropyl)piperidine-4-carboxamide and AKOS000126512 .

Structural Elucidation and Molecular Configuration

The molecular architecture consists of two piperidine rings connected via a propyl linker. The primary piperidine ring is substituted at the nitrogen atom with a 3-(piperidin-1-yl)propyl group, while the 4-position bears a carboxamide moiety. This configuration is confirmed by the SMILES notation, which explicitly maps the connectivity:

  • C1CCN(CC1) : First piperidine ring
  • CCC : Propyl linker
  • NC(=O) : Carboxamide group
  • C2CCNCC2 : Second piperidine ring.

The molecule’s stereochemistry is not explicitly defined in available literature, suggesting a racemic or achiral configuration.

Spectroscopic Analysis

No experimental spectroscopic data (e.g., NMR, IR) are publicly available for this compound. However, general analytical approaches for piperidine-carboxamide derivatives include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Proton environments in the piperidine rings and propyl chain are expected to show distinct signals (e.g., δ ~1.5–3.5 ppm for piperidine protons, δ ~2.5–3.5 ppm for the propyl chain).
    • ¹³C NMR : Carboxamide carbonyl signals typically appear at δ ~165–170 ppm.
  • Mass Spectrometry :
    • ESI-MS : Predicted [M+H]⁺ ion at m/z 254.22 (calculated).

X-ray Crystallography Studies

No crystallographic data are reported for this compound in the Cambridge Structural Database (CSD) or other repositories. However, structural analogs (e.g., piperidine-carboxamide derivatives) often exhibit hydrogen-bonding interactions between the carboxamide oxygen and adjacent protons, which could influence crystal packing.

Physicochemical Parameters and Stability Profile

Collision Cross Section (CCS)

Predicted CCS values under different ionization conditions are critical for gas-phase structural analysis:

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 254.22269 164.3
[M+Na]⁺ 276.20463 163.3
[M-H]⁻ 252.20813 163.8

Source: Collision Cross Section (CCS) calculations

Properties

IUPAC Name

N-(3-piperidin-1-ylpropyl)piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O.2ClH/c18-14(13-5-8-15-9-6-13)16-7-4-12-17-10-2-1-3-11-17;;/h13,15H,1-12H2,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTCINYNLNVJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNC(=O)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-piperidone with 3-(piperidin-1-yl)propylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Side Chains

a) TAK-220 (1-Acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide)
  • Key Features :
    • Introduces a 4-carbamoylbenzyl group and a chloro-methylphenyl substituent.
    • Acetylated piperidine nitrogen enhances metabolic stability .
  • Pharmacological Activity :
    • High CCR5 binding affinity (IC50 = 3.5 nM) and potent inhibition of HIV-1 membrane fusion (IC50 = 0.42 nM) .
  • Advantage Over Target Compound :
    • Demonstrated efficacy in antiviral applications, supported by robust in vitro data .
b) MCC14 and MCC24 (Pain-Targeting Derivatives)
  • Key Features: Complex side chains incorporating opioid receptor-binding motifs (e.g., benzofuroisoquinoline derivatives) .
  • Pharmacological Activity :
    • MCC14 and MCC24 exhibit dual activity at mu-opioid and chemokine receptors, with yields exceeding 85% in synthesis .
  • Differentiation :
    • Extended pharmacokinetic profiles due to polyethylene glycol (PEG) linkers, enhancing solubility and bioavailability .

Piperidine Derivatives with Alternative Heterocycles

a) N-[3-(Morpholin-4-yl)propyl]piperidine-4-carboxamide Dihydrochloride
  • Key Features :
    • Replaces the piperidin-1-yl group with a morpholine ring .
  • Molecular Weight : 328.28 g/mol (vs. ~328 g/mol estimated for the target compound) .
b) N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide Dihydrochloride
  • Key Features: Substitutes piperidine with a dimethylamino group .
  • Molecular Weight : 286.24 g/mol (simpler structure, lower molecular weight than the target compound) .

Biological Activity

N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride is a chemical compound with the molecular formula C14H27N3O2HClC_{14}H_{27}N_{3}O\cdot 2HCl. This compound features a unique structure characterized by two piperidine rings linked by a propyl chain and a carboxamide group. It is primarily utilized in biochemical research, particularly within the realms of proteomics and medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator , thereby modulating various biochemical pathways. For instance, it has been investigated for its potential therapeutic effects across several diseases, including cancer and infectious diseases.

Research Findings

Recent studies have highlighted the compound's promising activity in various biological contexts:

  • Antiparasitic Activity : The compound has demonstrated significant antiparasitic effects, with studies indicating effective inhibition of parasite growth at low concentrations (EC50 values in the nanomolar range) .
  • Cancer Therapy : Research has shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, outperforming standard treatments like bleomycin in specific models .
  • Enzyme Interaction : The compound has been noted for its ability to modulate enzyme activity, which is crucial for understanding its potential therapeutic applications .

Case Studies

Study FocusFindingsReference
AntiparasiticEC50 values as low as 0.010 μM
Cancer Cell LinesIncreased cytotoxicity compared to bleomycin
Enzyme ModulationSignificant inhibition of target enzymes

Synthetic Routes and Preparation

The synthesis of this compound typically involves the reaction of piperidine derivatives under controlled conditions. A common synthetic route includes:

  • Starting Materials : 4-piperidone and 3-(piperidin-1-yl)propylamine.
  • Reaction Conditions : Conducted under reflux with suitable catalysts.
  • Purification : Achieved through crystallization or chromatography.

In industrial settings, automated reactors may be employed to enhance yield and purity.

Comparison with Similar Compounds

This compound can be compared with other piperidine derivatives to highlight its unique properties:

Compound NameStructure FeaturesBiological Activity
N-(3-piperidin-1-ylpropyl)piperidine-4-carboxamideSimilar dual piperidine structureModerate anticancer activity
Piperidine-based inhibitorsVarying substituentsDiverse enzyme inhibition profiles

This compound stands out due to its specific structure, which enhances its biological activity and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Condensation of piperidine-4-carboxylic acid with 3-(piperidin-1-yl)propylamine in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours. Carbodiimide coupling agents like EDC or DCC are typically used to activate the carboxyl group .
  • Step 2 : Salt formation via treatment with hydrochloric acid in methanol or ethanol to yield the dihydrochloride form. Crystallization is recommended for purification .
  • Optimization : Monitor reaction progress using TLC or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of acid to amine) to maximize yield (>75%) and minimize byproducts .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Workflow :

  • Purity : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradient. Purity ≥95% is acceptable for biological assays .
  • Structural Confirmation :
  • 1H/13C NMR : Compare chemical shifts to computational predictions (e.g., δ 2.5–3.5 ppm for piperidine protons) .
  • HRMS : Validate molecular ion ([M+H]+) with <2 ppm mass error .
  • Salt Form Verification : Elemental analysis (C, H, N, Cl) to confirm stoichiometry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Handling :

  • Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood .
  • Store in airtight containers at 2–8°C, protected from light and moisture .
    • Emergency Measures :
  • Skin Contact : Rinse with water for 15 minutes; seek medical attention if irritation persists .
  • Inhalation : Move to fresh air; monitor for respiratory distress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Approach :

  • Meta-Analysis : Compare datasets using standardized assays (e.g., IC50 values from kinase inhibition studies). Account for variables like cell lines (HEK293 vs. HeLa) or buffer conditions .
  • Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., pH 7.4, 37°C) with internal controls .
  • Statistical Tools : Apply ANOVA or Bayesian modeling to identify outliers or confounding factors .

Q. What computational methods are effective for predicting target interactions and binding affinities?

  • In Silico Workflow :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or ion channels (e.g., σ1 receptor). Validate with free energy calculations (MM/GBSA) .
  • QSAR Modeling : Train models on piperidine derivatives to predict ADMET properties (e.g., logP = 1.8 ± 0.3) .
  • DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization .

Q. How can researchers optimize multi-parametric experimental designs for structure-activity relationship (SAR) studies?

  • Design Framework :

  • DoE (Design of Experiments) : Use factorial designs to vary substituents (e.g., alkyl chain length, halogenation) and assess effects on potency .
  • Response Surface Methodology : Correlate variables (e.g., steric bulk, lipophilicity) with biological outcomes (IC50, Ki) .
  • High-Throughput Screening : Employ 96-well plate assays to test >100 analogs in parallel .

Data Contradiction Analysis

Case Study : Discrepancies in reported σ1 receptor binding affinities (Ki = 10 nM vs. 50 nM).

  • Root Cause : Differences in radioligand purity ([³H]-(+)-pentazocine vs. [³H]DTG) .
  • Resolution : Standardize ligand sources and assay protocols (e.g., membrane preparation from transfected CHO cells) .

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